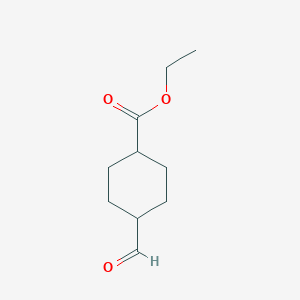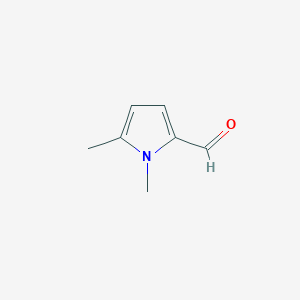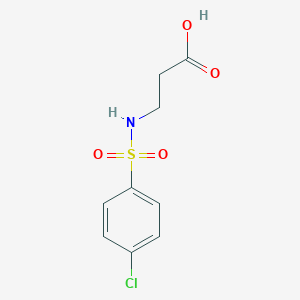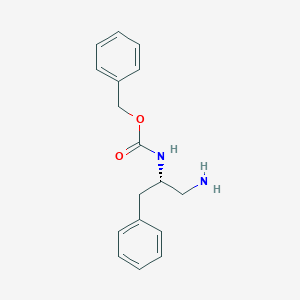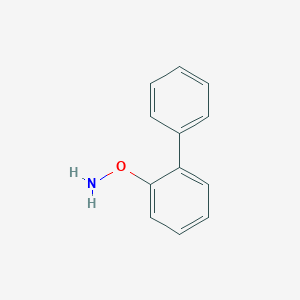
O-(2-biphenylyl)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(2-biphenylyl)hydroxylamine is a compound with the molecular formula C12H11NO and a molecular weight of 185.22 g/mol. It is a type of O-substituted hydroxylamine reagent . These reagents, which include O-(diphenylphosphinyl)hydroxylamine (DPPH), hydroxylamine-O-sulfonic acid (HOSA), and others, have shown significant potential as electrophilic aminating agents and as a source of the amino group .
Synthesis Analysis
O-substituted hydroxylamines can be prepared from alcohols by O-alkylation of tert-butyl N-hydroxycarbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection . A Pd-catalyzed O-arylation of ethyl acetohydroximate, an hydroxylamine equivalent, with aryl chlorides, bromides, and iodides offers short reaction times and broad substrate scope .Molecular Structure Analysis
The molecular structure of this compound can be obtained from its structure data file (SDF/MOL File), which contains information about the atoms, bonds, connectivity, and coordinates of the molecule .Chemical Reactions Analysis
O-substituted hydroxylamine reagents facilitate stereo- and regioselective C–N, N–N, O–N, and S–N bond-formation reactions and intra-molecular cyclizations without the requirement of expensive metal catalysts . They have shown remarkable potential as electrophilic aminating agents .Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
O-(2-phenylphenyl)hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c13-14-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMVFUWEIKAIFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2ON |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
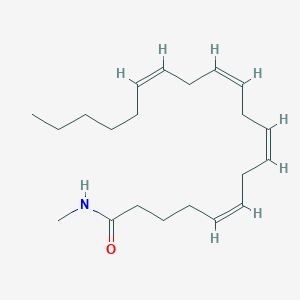
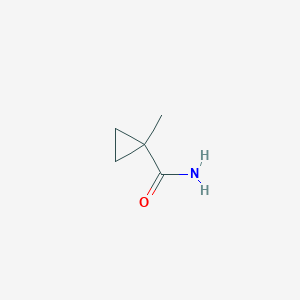




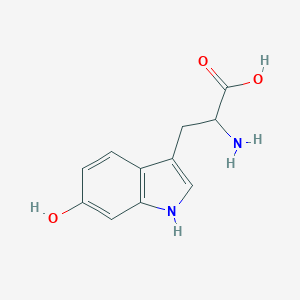
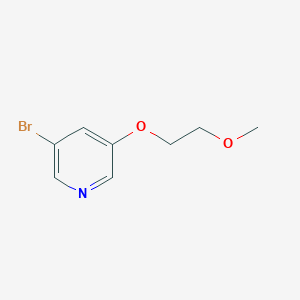
![(+)-2-Isobutyryl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B171823.png)
![(S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine](/img/structure/B171824.png)
